![molecular formula C15H21N3O4S B7435519 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one](/img/structure/B7435519.png)
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one is a chemical compound commonly known as MS-275. It is a synthetic organic molecule that belongs to the class of N-hydroxybenzamides. MS-275 is a potent and selective inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. In recent years, MS-275 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
MS-275 exerts its pharmacological effects by inhibiting 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, which are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, MS-275 increases the acetylation of histone proteins, leading to the activation of gene expression. This results in the upregulation of genes involved in cell cycle regulation, apoptosis, differentiation, and immune response.
Biochemical and Physiological Effects:
MS-275 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21, a protein that inhibits the progression of the cell cycle. MS-275 has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In animal models of neurodegenerative diseases, MS-275 has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta and tau proteins. Additionally, MS-275 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation.
Advantages and Limitations for Lab Experiments
MS-275 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one, which makes it a useful tool for studying the role of 1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one in various biological processes. Another advantage is that it has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammation, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that MS-275 has poor aqueous solubility, which can limit its bioavailability in vivo. Additionally, MS-275 has been shown to have off-target effects on non-HDAC enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of MS-275. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, cardiovascular diseases, and metabolic disorders. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of MS-275. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of MS-275. Finally, clinical trials are needed to evaluate the safety and efficacy of MS-275 in humans for various diseases.
Synthesis Methods
The synthesis of MS-275 involves several steps, including the reaction of 4-aminobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid to yield 4-(4-nitrobenzoic acid)aminobenzenesulfonamide. This intermediate is then reduced with iron powder and acetic acid to form 4-(4-aminobenzenesulfonamido)benzoic acid. The final step involves the reaction of 4-(4-aminobenzenesulfonamido)benzoic acid with 1-methyl-2-pyrrolidinone in the presence of triethylamine to produce MS-275.
Scientific Research Applications
MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, MS-275 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-17-11-13(10-15(17)19)16-12-2-4-14(5-3-12)23(20,21)18-6-8-22-9-7-18/h2-5,13,16H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYGKUPDYNCZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(4-morpholin-4-ylsulfonylanilino)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.